tert-Butyl (6-aminopyrimidin-4-yl)carbamate
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Overview
Description
tert-Butyl (6-aminopyrimidin-4-yl)carbamate is a chemical compound with the molecular formula C₁₃H₂₂N₄O₂ and a molecular weight of 266.34 g/mol . It is commonly used in research and development, particularly in the field of pharmaceuticals and organic chemistry. This compound is known for its role as a protecting group for amines, which is essential in peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl (6-aminopyrimidin-4-yl)carbamate can be synthesized through a multi-step process involving the protection of the amine group. One common method involves the use of tert-butyl chloroformate (Boc-Cl) to protect the amine group of 6-aminopyrimidine . The reaction typically occurs in the presence of a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM). The reaction conditions are generally mild, with the reaction being carried out at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The industrial production also emphasizes the importance of purity and consistency, often requiring additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (6-aminopyrimidin-4-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the tert-butyl group can be replaced by other substituents.
Deprotection Reactions: The tert-butyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used for deprotection of the tert-butyl group.
Triethylamine (TEA): Used as a base in the protection reaction.
Dichloromethane (DCM): Common solvent for the reactions.
Major Products Formed
Free Amine: Formed after deprotection of the tert-butyl group.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
tert-Butyl (6-aminopyrimidin-4-yl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical compounds.
Industry: Applied in the production of fine chemicals and intermediates for various chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl (6-aminopyrimidin-4-yl)carbamate primarily involves its role as a protecting group. The tert-butyl group protects the amine functionality during synthetic transformations, preventing unwanted reactions. The protected amine can then be selectively deprotected under specific conditions, allowing for further functionalization .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(6-aminopyrimidin-4-yl)piperazine-1-carboxylate
- tert-Butyl (6-aminopyridin-3-yl)piperazine-1-carboxylate
Uniqueness
tert-Butyl (6-aminopyrimidin-4-yl)carbamate is unique due to its specific structure, which provides stability and ease of deprotection under mild conditions. This makes it particularly valuable in peptide synthesis and other applications where selective protection and deprotection of amines are required .
Biological Activity
Overview
Tert-butyl (6-aminopyrimidin-4-yl)carbamate is an organic compound with significant potential in medicinal chemistry due to its biological activity. It is characterized by a pyrimidine ring substituted with an amino group and a tert-butyl carbamate moiety. This compound has garnered interest for its applications in drug development, particularly as an enzyme inhibitor and receptor ligand.
- Molecular Formula : C10H16N4O2
- Molecular Weight : 228.26 g/mol
- Structure : The compound features a pyrimidine ring at the 4-position, an amino group at the 6-position, and a tert-butyl carbamate functional group.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets through hydrogen bonding and covalent interactions. The amino group can engage in hydrogen bonding with biological macromolecules, while the carbamate group may participate in covalent bonding, influencing enzyme activity or receptor function.
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit inhibitory effects on various enzymes:
- Bruton's Tyrosine Kinase (Btk) : This compound has shown potential in selectively inhibiting Btk, which is implicated in autoimmune diseases and certain cancers . The inhibition of Btk can lead to therapeutic effects in conditions such as rheumatoid arthritis and systemic lupus erythematosus.
Antiparasitic Activity
In studies involving derivatives of carbamate compounds, it was noted that modifications could enhance activity against Trypanosoma brucei, the causative agent of sleeping sickness. This highlights the relevance of structural variations in optimizing biological efficacy .
Case Studies
- Inhibition Studies : A series of experiments demonstrated that pyrimidine derivatives, including this compound analogs, effectively inhibited Btk activity in vitro. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the pyrimidine ring significantly affected inhibitory potency.
- Antiparasitic Activity : A study reported that certain carbamate derivatives showed promising results against T. brucei, with modifications leading to enhanced solubility and bioavailability while maintaining or improving potency .
Comparative Analysis
The following table summarizes key findings related to the biological activity of this compound compared to similar compounds:
Compound | Target | Activity Level | Notes |
---|---|---|---|
This compound | Bruton's Tyrosine Kinase | Moderate | Selective inhibition observed |
Tert-butyl carbamate derivatives | Trypanosoma brucei | High | Enhanced potency with structural modifications |
Related flavivirus inhibitors | Flavivirus proteins | Broad-spectrum | Potential antiviral applications |
Properties
IUPAC Name |
tert-butyl N-(6-aminopyrimidin-4-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2/c1-9(2,3)15-8(14)13-7-4-6(10)11-5-12-7/h4-5H,1-3H3,(H3,10,11,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKHIIDRUXBVFCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=NC(=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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